H-arg-pna.2hci

Description

BenchChem offers high-quality H-arg-pna.2hci suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-arg-pna.2hci including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

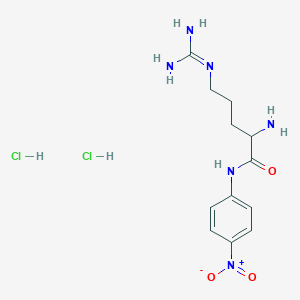

2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVMDLFQVOFFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is H-arg-pna.2hci and its primary applications

Topic: H-arg-pna.2hci (L-Arginine-p-nitroanilide dihydrochloride) Content Type: Technical Monograph & Application Guide Audience: Researchers, Biochemists, and Drug Development Scientists

Precision Chromogenic Substrate for Exopeptidase Profiling

Executive Summary

H-Arg-pNA·2HCl (L-Arginine-p-nitroanilide dihydrochloride) is a specialized chromogenic substrate used primarily to assay aminopeptidase activity. Unlike its structural cousin BAPNA (Nα-Benzoyl-L-arginine-p-nitroanilide), which is blocked at the N-terminus and targets endopeptidases like trypsin, H-Arg-pNA possesses a free N-terminal amine. This structural feature makes it the substrate of choice for Aminopeptidase B (ApB) and Cathepsin H , enzymes that selectively cleave N-terminal arginine residues.

This guide details the physicochemical properties, mechanistic utility, and a validated protocol for using H-Arg-pNA·2HCl in high-throughput drug screening and enzymatic profiling.

Chemical Profile & Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | L-Arginine-p-nitroanilide dihydrochloride |

| Synonyms | H-Arg-pNA[1][2][3]·2HCl; L-Arg-4-nitroanilide; L-APA |

| CAS Number | 40127-11-5 |

| Molecular Formula | C₁₂H₁₈N₆O₃ · 2HCl |

| Molecular Weight | 367.23 g/mol |

| Solubility | Soluble in water (>50 mg/mL), DMSO; sparingly soluble in ethanol. |

| Appearance | White to off-white crystalline powder |

| Storage | -20°C (Desiccated); Protect from light and moisture. |

Mechanism of Action

The utility of H-Arg-pNA relies on the amide bond linking the carboxyl group of L-arginine to the amino group of p-nitroaniline (pNA).

-

Recognition: The enzyme (e.g., Aminopeptidase B)[4][5][6][7] recognizes the free N-terminal arginine and the positively charged guanidino side chain.

-

Hydrolysis: The enzyme cleaves the amide bond between Arginine and p-nitroaniline.

-

Signal Generation: Free p-nitroaniline is released.[5] While the substrate is colorless, free pNA absorbs strongly at 405 nm (yellow), allowing for continuous spectrophotometric monitoring.

Pathway Visualization

Figure 1: Enzymatic hydrolysis mechanism of H-Arg-pNA. The reaction is driven by exopeptidases requiring a free N-terminus.

Primary Applications

A. Aminopeptidase B (ApB) Profiling

ApB is a metalloexopeptidase that selectively removes basic amino acids (Arg, Lys) from the N-terminus.[2] H-Arg-pNA is the standard substrate for measuring ApB activity in tissue homogenates and serum, often used to study inflammation and processing of peptide hormones.

B. Cathepsin H Assay

Cathepsin H is unique among lysosomal cysteine proteases as it exhibits both aminopeptidase and endopeptidase activity. H-Arg-pNA is a specific substrate for its aminopeptidase activity. Elevated Cathepsin H levels are correlated with metastatic potential in certain cancers, making this substrate vital for oncology research.

C. Differential Protease Diagnosis

By using H-Arg-pNA in parallel with BAPNA (Benzoyl-Arg-pNA), researchers can distinguish between exopeptidase and endopeptidase activity in complex biological samples.

| Substrate | N-Terminus | Primary Target | Enzyme Class |

| H-Arg-pNA | Free (H-) | Aminopeptidase B, Cathepsin H | Exopeptidase |

| BAPNA | Blocked (Benzoyl-) | Trypsin, Trypsin-like proteases | Endopeptidase |

Validated Experimental Protocol

Objective: Determination of Aminopeptidase Activity in Biological Samples.

Reagents Required[3][4][6][9][11][12][13]

-

Assay Buffer: 50 mM Phosphate Buffer, pH 7.2 (containing 1 mM DTT if assaying cysteine proteases like Cathepsin H).

-

Substrate Stock: 20 mM H-Arg-pNA·2HCl in DMSO.

-

Stop Solution: 1 M Sodium Acetate (pH 4.0) or 10% Acetic Acid.

-

Enzyme Sample: Purified enzyme or tissue homogenate.

Workflow Diagram

Figure 2: Standard operating procedure for H-Arg-pNA activity assay.

Step-by-Step Methodology

-

Preparation: Dilute the 20 mM DMSO stock solution to 2 mM using the Assay Buffer. Keep protected from light.[8]

-

Blanking: Pipette 100 µL of Substrate Solution + 100 µL Buffer into a cuvette/well. This controls for spontaneous hydrolysis.

-

Reaction Initiation:

-

Add 100 µL of Enzyme Sample to a fresh well.

-

Add 100 µL of Substrate Solution (Final concentration ~1 mM).

-

-

Monitoring:

-

Kinetic Mode (Preferred): Immediately monitor OD405 at 37°C for 10–20 minutes. Calculate the slope (ΔOD/min).

-

Endpoint Mode: Incubate for 30 minutes at 37°C. Stop reaction with 50 µL of Stop Solution. Read OD405.

-

-

Calculation:

-

: Extinction coefficient of pNA at 405 nm (

- : Time in minutes.

- : Path length (1 cm for cuvettes, varies for plates).

-

: Extinction coefficient of pNA at 405 nm (

Troubleshooting & Optimization (E-E-A-T)

-

Spontaneous Hydrolysis: H-Arg-pNA is less stable at pH > 8.5. If high background absorbance is observed in the blank, lower the pH to 7.0–7.4 or prepare fresh substrate working solution.

-

Solubility: If precipitation occurs upon adding the DMSO stock to the buffer, warm the buffer to 37°C beforehand and add the substrate dropwise while vortexing.

-

Specificity Check: To confirm the activity is due to Aminopeptidase B and not Trypsin, run a parallel control with Bestatin (a specific aminopeptidase inhibitor). Bestatin should inhibit hydrolysis of H-Arg-pNA but not BAPNA.

References

-

Bachem. (n.d.). H-Arg-pNA · 2 HCl Product Specification. Retrieved from

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Aminopeptidase. Retrieved from

- Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

Tsunematsu, H., et al. (1983). Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin. Journal of Biochemistry. Retrieved from

-

Creative Biogene. (n.d.). Cathepsin H Activity Assay Kit Protocol. Retrieved from

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Optimisation of the Enzymatic Hydrolysis of Blood Cells with a Neutral Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. imcstips.com [imcstips.com]

- 7. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 8. assaygenie.com [assaygenie.com]

H-D-Arginyl-p-Nitroanilide (H-Arg-pNA): A Technical Guide to its Application as a Chromogenic Substrate for Proteases

Foreword: The Elegance of Simplicity in Enzyme Kinetics

In the complex landscape of drug discovery and biochemical research, the tools we choose often dictate the clarity of our results. While sophisticated technologies offer unprecedented depth, there is an enduring value in robust, straightforward assays that provide clear, quantifiable data. The chromogenic protease assay stands as a testament to this principle. It transforms the invisible, catalytic event of peptide bond cleavage into a simple, observable color change, providing a direct window into enzyme activity.

This guide is dedicated to one of the foundational tools in this field: H-D-arginyl-p-nitroanilide dihydrochloride (H-Arg-pNA·2HCl). As a simple, archetypal substrate for trypsin-like serine proteases, understanding its application is not merely a technical exercise; it is a lesson in the core principles of enzymology. Here, we will move beyond a simple recitation of steps. We will delve into the causality of the assay, the rationale behind its design, and the framework for ensuring that the data you generate is not only accurate but also meaningful. This is a guide for the thinking scientist, designed to empower you to not just perform the assay, but to master it.

The Principle of Chromogenic Protease Detection

At its core, a chromogenic protease assay is an elegant method for monitoring enzyme activity in real-time.[1] The strategy relies on a synthetic substrate molecule composed of two key parts: a peptide sequence that is specifically recognized by the target protease, and a chromophore group attached to the peptide via a scissile amide bond.[2][]

When the substrate is intact, the chromophore, typically p-nitroaniline (pNA), is colorless. Upon introduction of an active protease that recognizes the peptide sequence, the enzyme catalyzes the hydrolysis of the amide bond.[4] This cleavage event liberates the pNA molecule, which imparts a distinct yellow color to the solution.[5] The rate of this color development, which can be precisely measured over time using a spectrophotometer at a wavelength of approximately 405 nm, is directly proportional to the activity of the protease in the sample.[2][6]

H-Arg-pNA: The Substrate in Focus

Chemical Structure: L-Arginine-p-nitroanilide dihydrochloride Molecular Formula: C₁₂H₁₈N₆O₃ · 2HCl[7] Molecular Weight: 367.23 g/mol [7]

H-Arg-pNA is a substrate tailored for a specific class of enzymes: trypsin-like serine proteases. The defining feature of these enzymes, which include trypsin, thrombin, and plasma kallikrein, is a highly specific active site.[] A key feature of this active site is the "S1 pocket," which, in trypsin, contains a negatively charged aspartate residue (Asp 189).[2][] This residue forms a strong ionic interaction with the positively charged side chain of arginine or lysine residues in a substrate, anchoring it in the correct orientation for catalysis.[2][] H-Arg-pNA leverages this specificity by presenting a single arginine residue as the recognition element, making it a direct and effective substrate.

Mechanism of H-Arg-pNA Cleavage

The enzymatic hydrolysis of H-Arg-pNA by a serine protease like trypsin is a classic example of the charge-relay system common to this enzyme class. The process can be visualized as a two-step reaction:

Caption: Enzymatic cleavage of H-Arg-pNA by a serine protease.

-

Acylation: The substrate binds to the enzyme's active site. The serine residue (Ser195) in the enzyme's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the arginine in H-Arg-pNA. This forms a transient tetrahedral intermediate, leading to the cleavage of the Arg-pNA bond and the release of the first product, p-nitroaniline (pNA).[4] An acyl-enzyme intermediate is formed, where the arginine moiety is covalently bonded to the enzyme.

-

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme bond. This regenerates the free, active enzyme and releases the second product, arginine.

The rate-limiting step in this process determines the overall reaction velocity, which is what we measure via the continuous release of pNA.

Designing a Self-Validating Protease Assay

The trustworthiness of any protocol lies in its ability to validate itself. This is achieved through the careful inclusion of controls and a logical experimental design that anticipates and accounts for potential artifacts.

Core Components & Rationale

| Component | Rationale & Field Insights |

| Assay Buffer | Choice: Typically 50-100 mM Tris-HCl, pH 7.8-8.5.[4][8] Causality: Trypsin and related proteases exhibit optimal activity in a slightly alkaline pH range. This pH ensures the active site histidine is appropriately protonated for catalysis.[9] Calcium chloride (10-20 mM) is often included as it stabilizes the trypsin enzyme and can enhance its activity.[4][8] |

| H-Arg-pNA Stock | Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice. Causality: p-Nitroanilide-based substrates have poor aqueous solubility. A concentrated stock in DMSO (e.g., 10-20 mM) allows for the addition of a small volume to the aqueous assay buffer, minimizing the final DMSO concentration (typically ≤1-2%) to avoid impacting enzyme structure and activity.[5][10] |

| Enzyme Preparation | Diluent: Prepare working dilutions of the protease in a cold, simple buffer, such as 1 mM HCl for trypsin.[10][11] Causality: Many proteases are prone to autolysis (self-digestion), especially at neutral or alkaline pH and at room temperature. Diluting and storing the enzyme on ice in a slightly acidic buffer minimizes this activity until the assay is initiated. |

| Controls | No-Enzyme Blank: Contains all components except the protease. Causality: This is the most critical control. It measures the rate of substrate auto-hydrolysis (spontaneous breakdown) and any background absorbance changes. The rate of the blank must be subtracted from all experimental wells to determine the true enzyme-catalyzed rate.[1] |

| Positive Control | Known Active Enzyme: A well-characterized batch of the target protease. Causality: This control validates that the substrate and buffer system are performing as expected. It is essential for assay-to-assay consistency and for troubleshooting if experimental results are unexpected. |

| Inhibitor Control | Known Inhibitor: A specific inhibitor for the target protease (e.g., soybean trypsin inhibitor).[5] Causality: This control confirms the specificity of the observed activity. A significant reduction in signal in the presence of a specific inhibitor provides strong evidence that the measured activity is indeed from the target protease and not from a contaminant. |

Experimental Workflow Logic

The workflow is designed to ensure that the reaction is only initiated when all components are at thermal equilibrium and ready for measurement.

Caption: A validated workflow for a chromogenic protease assay.

Detailed Experimental Protocol: Quantifying Trypsin Activity

This protocol provides a robust method for determining the kinetic parameters of trypsin using an arginine-p-nitroanilide substrate. It is adapted from standard methodologies for chromogenic assays.[1][10]

Materials:

-

H-Arg-pNA·2HCl (or a similar substrate like Nα-Benzoyl-L-arginine p-nitroanilide, BAPNA)

-

Bovine Trypsin

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C[8]

-

Enzyme Diluent: 1 mM HCl, chilled to 4°C

-

Substrate Solvent: 100% DMSO

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer with kinetic reading capability at 405 nm and temperature control

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (20 mM): Dissolve the appropriate amount of the Arg-pNA substrate in DMSO. For H-Arg-pNA·2HCl (MW 367.23), this is 7.34 mg/mL. Store this stock at -20°C, protected from light.

-

Trypsin Stock Solution (1 mg/mL): Carefully weigh and dissolve 1 mg of trypsin in 1 mL of cold 1 mM HCl. Gently mix. Always prepare this fresh and keep on ice.

-

Working Trypsin Solution (10 µg/mL): Immediately before use, dilute the Trypsin Stock Solution 1:100 in cold Assay Buffer. Keep on ice.

-

-

Assay Setup (in a 96-well plate):

-

This setup is designed to determine the Michaelis-Menten constant (Km). Prepare a serial dilution of the substrate.

-

Substrate Dilutions: Prepare a series of substrate concentrations in Assay Buffer. To do this, first dilute the 20 mM Substrate Stock in Assay Buffer to create a range of 2X concentrated working solutions (e.g., from 4 mM down to 0.06 mM).

-

Plate Layout:

-

Wells 1-10 (Test): Add 50 µL of each 2X substrate dilution in duplicate.

-

Well 11 (Blank/No Enzyme): Add 50 µL of the highest concentration substrate working solution.

-

Well 12 (Positive Control): Add 50 µL of a mid-range substrate concentration (e.g., 1 mM).

-

-

-

Pre-incubation:

-

To the "Test" and "Positive Control" wells, add 50 µL of the 10 µg/mL Working Trypsin Solution.

-

To the "Blank" well, add 50 µL of Assay Buffer.

-

The total volume in each well is now 100 µL.

-

Place the plate in the spectrophotometer and allow it to pre-incubate at the desired assay temperature (e.g., 37°C) for 5-10 minutes. This ensures all components are at thermal equilibrium.

-

-

Reaction Initiation and Measurement:

-

This step is performed by the instrument if using an injection function. If not, add the final component and immediately start the read.

-

The protocol is designed so the reaction is initiated by the addition of the enzyme to the substrate-containing buffer.

-

Immediately begin monitoring the absorbance at 405 nm. Take readings every 30-60 seconds for 10-30 minutes.

-

Data Analysis and Interpretation

The output of the experiment is a series of absorbance curves over time for each substrate concentration. The key is to extract the initial velocity (V₀) from the linear phase of each reaction.

Step 1: Calculate the Rate of pNA Release

-

For each substrate concentration, plot Absorbance (405 nm) vs. Time (minutes).

-

Identify the initial linear portion of the curve. The slope of this line is the initial rate (ΔAbs/min).

-

Correct this rate by subtracting the rate from the "No-Enzyme Blank" well.

-

V₀ (ΔAbs/min) = Slope(Test) - Slope(Blank)

-

Step 2: Convert Absorbance Rate to Molar Rate

-

Use the Beer-Lambert Law (A = εcl) to convert the rate from absorbance units to molar concentration per minute.

-

Rate (M/min) = (ΔAbs/min) / (ε × l)

-

Where:

-

ε (Molar Extinction Coefficient of pNA): ~10,000 M⁻¹cm⁻¹ at 405 nm is a commonly cited value, but should be determined empirically for highest accuracy.

-

l (Pathlength): For a standard 100 µL volume in a 96-well plate, this is not 1 cm. You must either use the instrument's pathlength correction feature or determine it using a standard curve of known pNA concentrations.

-

-

Step 3: Determine Kinetic Parameters (Km and Vmax)

-

Plot the calculated initial velocities (V₀, in µmol/min/mg) against the corresponding substrate concentrations ([S], in mM).

-

Fit this data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).

-

V₀ = (Vmax × [S]) / (Km + [S])

-

-

The software will provide the best-fit values for Vmax (the maximum velocity at saturating substrate) and Km (the substrate concentration at which the velocity is half of Vmax).

Interpreting the Results: A Comparative Perspective

While specific kinetic data for H-Arg-pNA is not widely published, we can use the extensively characterized substrate Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as a benchmark. A lower Km value indicates a higher affinity of the enzyme for the substrate.[1]

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | Assay Conditions | Source |

| Bz-GPA-pNA | Bovine Trypsin | 0.0156 | 0.081 | pH 8.2 | [1] |

| BAPNA | Bovine Trypsin | ~1.20 | - | pH 7.4 | |

| Z-Lys-pNA | Bovine Trypsin | ~0.394 | ~0.18 | pH 9.05 | [12] |

Note: Kinetic parameters are highly dependent on specific assay conditions (pH, temperature, buffer composition). This table is for illustrative purposes.

A simple substrate like H-Arg-pNA is an excellent tool for basic activity screening. However, more complex peptide substrates (e.g., containing P2 and P3 residues) may offer higher specificity and catalytic efficiency (a higher kcat/Km ratio), making them more suitable for sensitive applications or for differentiating between closely related proteases.[4][13]

Applications & Troubleshooting

Applications:

-

Enzyme Quantification: Determining the concentration of active protease in purified samples or biological fluids.

-

Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify potential protease inhibitors for drug development.

-

Enzyme Characterization: Determining the pH and temperature optima of a protease.

-

Quality Control: Assessing the activity of protease preparations used in biotechnology and manufacturing.

Common Pitfalls & Solutions:

-

Problem: High background signal in "No-Enzyme Blank".

-

Cause: Substrate auto-hydrolysis or contamination of buffer/substrate with proteases.

-

Solution: Prepare fresh buffers with high-purity water. Ensure substrate stock is properly stored and protected from light. If the rate is consistently high, it may be an inherent property of the substrate under the assay conditions; ensure it is properly subtracted from all measurements.

-

-

Problem: Non-linear reaction progress curves (rapidly flattening).

-

Cause: Substrate depletion or enzyme instability/inactivation.

-

Solution: Use a lower enzyme concentration or a higher substrate concentration. Ensure assay conditions (pH, temperature) are not causing the enzyme to rapidly lose activity. Use only the initial linear phase for rate calculations.

-

-

Problem: Low signal or no activity.

-

Cause: Inactive enzyme, incorrect buffer pH, or presence of an unknown inhibitor in the sample.

-

Solution: Verify enzyme activity with a positive control. Check the pH of the assay buffer. Run a spike-in control where a known amount of active enzyme is added to the sample to test for inhibition.

-

-

Problem: Substrate precipitation in the well.

-

Cause: Exceeding the aqueous solubility of the substrate. The final DMSO concentration is too low to maintain solubility.

-

Solution: Ensure the final DMSO concentration is sufficient (usually 1-5%). Check that the substrate stock is fully dissolved before adding it to the assay buffer.

-

Conclusion

H-Arg-pNA and its analogues represent more than just reagents; they are fundamental tools for dissecting the complex world of protease activity. This guide has aimed to provide not just a protocol, but a framework for thinking about the design, execution, and interpretation of chromogenic assays. By understanding the "why" behind each step—the importance of controls, the rationale for buffer choice, and the principles of kinetic analysis—the researcher is empowered to generate data that is both reliable and insightful. It is this foundational understanding that transforms a simple color change in a microplate well into a meaningful piece of scientific evidence.

References

-

Braz J Med Biol Res. (1985). Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide. [Link]

-

Tsunematsu, H., Imamura, T., & Makisumi, S. (1983). Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin. Journal of Biochemistry, 94(1), 123–128. [Link]

-

da Silva, J. A., de T. e Sousa, F., & El Seoud, O. A. (2001). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα-Benzoyl-arginine-p-nitroanilide. Journal of Chemical Education, 78(11), 1535. [Link]

-

Småbrekke, L., et al. (2005). Trypsin specificity as elucidated by LIE calculations, X-ray structures, and association constant measurements. Protein Science, 14(1), 120-131. [Link]

-

Zabłotna, E., et al. (2004). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Biochemical and Biophysical Research Communications, 319(1), 185-188. [Link]

-

Wang, L., et al. (2023). Enhanced catalytic activity of a novel trypsin by semi-rational design with mechanistic insights from molecular simulations. Journal of Industrial Microbiology & Biotechnology. [Link]

-

CoaChrom Diagnostica. (n.d.). Trypsin Determination with a chromogenic substrate. Product Insert. [Link]

-

Jordan, F., & Wu, C. W. (1993). Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis. Biotechnology and Bioengineering, 42(1), 118-124. [Link]

-

Hedstrom, L., et al. (1992). Substrate specificity of trypsin investigated by using a genetic selection. Proceedings of the National Academy of Sciences, 89(2), 629-633. [Link]

-

Stewart, J. A., & Tzafriri, A. R. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4383-4392. [Link]

-

Juliano, M. A., et al. (1989). Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties. International Journal of Peptide and Protein Research, 34(5), 376-381. [Link]

-

Tzafriri, A. R., & Palti, Y. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. ACS Omega, 5(9), 4383–4392. [Link]

-

BPS Bioscience. (n.d.). Trypsin-2 Activity Assay Kit. Product Manual. [Link]

-

Arakawa, T., et al. (2010). The solubility of nucleobases in aqueous arginine solutions. Journal of Physical Chemistry B, 114(20), 6774-6778. [Link]

Sources

- 1. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trypsin specificity as elucidated by LIE calculations, X-ray structures, and association constant measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [worldwide.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and properties of L-Arginine p-nitroanilide dihydrochloride

Advanced Characterization, Kinetic Properties, and Assay Protocols

Executive Summary

L-Arginine p-nitroanilide dihydrochloride (L-Arg-pNA[1][2][3][4][5] · 2HCl) represents the gold standard chromogenic substrate for the quantification of trypsin and trypsin-like serine proteases.[3] Its utility lies in the precise stoichiometric release of p-nitroaniline (pNA), a distinct yellow chromophore, upon enzymatic hydrolysis.[3] This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, a self-validating experimental protocol for enzyme kinetics, and troubleshooting frameworks for high-throughput screening applications.[3]

Molecular Architecture & Physicochemical Profile[3]

The efficacy of L-Arg-pNA relies on the amide linkage between the carboxyl group of L-arginine and the amino group of p-nitroaniline.[3] The dihydrochloride salt form is critical for maintaining solubility in aqueous buffers and stability against spontaneous hydrolysis during storage.

Structural Specifications

-

Chemical Name: L-Arginine-p-nitroanilide dihydrochloride[1][2][3][4][5]

-

CAS Number: 40127-11-5 (Specific to the dihydrochloride salt)[1][2][3][4][5]

-

Molecular Formula:

[1][2][3][4] -

Solubility: Soluble in water (>50 mg/mL) and DMSO.[3]

-

Stability: Hygroscopic.[3] Stable at -20°C. Aqueous solutions are prone to autolysis at pH > 7.0 over time.[3]

Key Physical Properties Table[3]

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | Yellowing indicates degradation (free pNA presence).[3] |

| ~315 nm | Minimal absorbance at 405 nm (low background).[3] | |

| 380 nm (Shifted to 405/410 nm for assay) | p-Nitroaniline (pNA) is the reporter molecule.[3] | |

| Extinction Coeff.[6][7][8][9][10] ( | Highly pH dependent; typically | |

| Melting Point | ~202°C (Decomposes) | - |

Mechanistic Action: The Chromogenic Shift[3]

The assay principle is based on the specific proteolytic cleavage of the amide bond. Trypsin, having high specificity for positively charged side chains (Arginine and Lysine), recognizes the L-Arginine moiety.[3]

Reaction Pathway

The hydrolysis reaction follows first-order kinetics under substrate-saturation conditions.[3] The reaction is irreversible under standard assay conditions.

Figure 1: The enzymatic hydrolysis pathway.[3] The shift in absorbance from UV (315 nm) to visible yellow (405 nm) allows for continuous spectrophotometric monitoring.[3]

Standardized Experimental Protocol

This protocol is designed for the kinetic determination of Trypsin activity. It uses a self-validating standard curve approach rather than relying solely on a theoretical extinction coefficient, which mitigates errors from pH variations or instrument pathlength deviations.[3]

Reagent Preparation

-

Assay Buffer (pH 8.2): 50 mM Tris-HCl, 20 mM

.-

Expert Insight: Calcium is an essential cofactor that stabilizes Trypsin against autolysis.

-

-

Substrate Stock (20 mM): Dissolve 73.4 mg L-Arg-pNA · 2HCl in 10 mL of dry DMSO or deionized water.

-

Storage: Store aliquots at -20°C. Discard if stock turns yellow.[3]

-

-

Stop Solution (Optional for Endpoint): 30% Acetic Acid.

Assay Workflow

Figure 2: Step-by-step kinetic assay workflow. The "Blank" step is critical to account for non-enzymatic spontaneous hydrolysis.[3]

Protocol Execution

-

Blanking: Pipette 2.8 mL of Assay Buffer into a cuvette.

-

Substrate Addition: Add 0.1 mL of Substrate Stock (20 mM).

-

Equilibration: Incubate at 25°C for 3 minutes.

-

Enzyme Addition: Add 0.1 mL of Trypsin solution (approx. 10-50 µg/mL in 1 mM HCl).

-

Measurement: Immediately mix by inversion and record absorbance at 405 nm every 30 seconds for 5 minutes.

-

Quantification: Calculate the slope (

) from the linear portion of the curve.

Kinetic Analysis & Calculation

The Beer-Lambert Derivation

Activity is calculated using the molar extinction coefficient (

Formula for Activity (Units/mL):

- : Total reaction volume (mL)[3]

-

: Millimolar extinction coefficient (typically 9.92

- : Pathlength (1 cm)

- : Volume of enzyme added (mL)

Definition of Unit

One Unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmol of L-Arg-pNA per minute at 25°C, pH 8.2.[3]

Troubleshooting & Optimization (Field-Proven Insights)

The "Ghost Signal" (Spontaneous Hydrolysis)

Issue: Increasing absorbance in the blank (no enzyme) wells. Cause: L-Arg-pNA is unstable in alkaline conditions over time.[3] Solution: Keep the substrate stock slightly acidic or in DMSO. Only mix substrate with the pH 8.2 buffer immediately before use. Do not store the working solution.

Linearity Loss

Issue: The reaction curve plateaus quickly. Cause: Substrate depletion or product inhibition.[3] Solution: Dilute the enzyme sample.[10][11][12] Ensure less than 10% of the substrate is consumed during the measurement window to maintain pseudo-zero-order kinetics.

Wavelength Precision

Insight: The absorbance max of free pNA shifts with pH. At pH 8.0, the max is near 380 nm, but 405 nm is used to avoid interference from the un-cleaved substrate (which absorbs up to ~340 nm).[3] Protocol Adjustment: If high sensitivity is required, measure at 390 nm, but ensure the substrate blank is subtracted rigorously.

References

-

Sigma-Aldrich. (n.d.).[3] L-Arginine p-nitroanilide dihydrochloride Product Information & CAS 40127-11-5. Retrieved from [3]

-

Worthington Biochemical Corporation. (n.d.).[3] Trypsin Assay Protocol using Chromogenic Substrates. Retrieved from [3]

-

BenchChem. (n.d.).[3] The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Retrieved from [3]

-

Lottenberg, R., & Jackson, C. M. (1983).[3][9] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA).[3] Retrieved from

-

Assay Genie. (n.d.). Trypsin Activity Colorimetric Assay Kit Protocol. Retrieved from [3]

Sources

- 1. peptide.com [peptide.com]

- 2. L-ARGININE P-NITROANILIDE DIHYDROCHLORIDE | CAS: 40127-11-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CAS 40127-11-5: L-arginine P-nitroanilide*dihydrochloride [cymitquimica.com]

- 4. L -Arginine p-nitroanilide protease substrate 40127-11-5 [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. coachrom.com [coachrom.com]

- 12. assaygenie.com [assaygenie.com]

Technical Whitepaper: H-Arg-pNA·2HCl in Coagulation & Protease Research

This technical guide details the applications, mechanisms, and protocols for H-Arg-pNA·2HCl (L-Arginine p-nitroanilide dihydrochloride) in the context of blood coagulation and protease research.[1]

Executive Summary

H-Arg-pNA·2HCl (L-Arginine p-nitroanilide dihydrochloride) is a chromogenic substrate used to quantify the activity of trypsin-like serine proteases and aminopeptidases .[1] While often overshadowed by highly specific peptide substrates (e.g., S-2238 for Thrombin), H-Arg-pNA remains a critical tool for dissecting the S1 subsite specificity of coagulation factors, measuring Aminopeptidase B (APB) activity in plasma, and serving as a raw material for complex substrate synthesis. This guide delineates its specific utility in differentiating exopeptidase vs. endopeptidase activity within the coagulation and fibrinolytic cascades.

Chemical Identity & Mechanism of Action

Molecule Profile

-

Chemical Name: L-Arginine p-nitroanilide dihydrochloride[1][2][3]

-

CAS Number: 40127-11-5[3]

-

Molecular Formula:

-

Molecular Weight: 367.24 g/mol

-

Solubility: Highly soluble in water and aqueous buffers; soluble in DMSO.

Chromogenic Mechanism

H-Arg-pNA consists of the amino acid Arginine amide-linked to a p-nitroaniline (pNA) chromophore. It mimics the P1 residue (Arginine) of natural substrates for trypsin-like proteases.

-

Reaction: The target enzyme hydrolyzes the amide bond between the Arginine C-terminus and the pNA group.

-

Detection: Free pNA absorbs strongly at 405 nm (yellow color), whereas the intact substrate is colorless. The rate of absorbance increase (

) is directly proportional to enzymatic activity.

Applications in Blood Coagulation Research[7][8][9]

Unlike longer peptide substrates (e.g., Bz-Ile-Glu-Gly-Arg-pNA) that bind to the S1, S2, and S3 pockets of an enzyme to ensure high specificity, H-Arg-pNA interacts primarily with the S1 pocket . This unique property drives its three main applications:

Profiling Aminopeptidase B (APB) Activity

In the fibrinolytic system, Aminopeptidase B plays a regulatory role by processing fibrin degradation products and vasoactive peptides (e.g., kinins).

-

Specificity: H-Arg-pNA has a free N-terminus, making it an ideal substrate for exopeptidases like APB that cleave N-terminal Arginine residues.

-

Application: Researchers use H-Arg-pNA to measure "Arginine Aminopeptidase" activity in plasma, distinguishing it from endopeptidase activity (like Thrombin) by using specific inhibitors (e.g., Bestatin to inhibit aminopeptidases, Hirudin to inhibit Thrombin).

Probing S1 Subsite Specificity (Kinetic Mapping)

H-Arg-pNA is used to determine the contribution of the S1 pocket to total catalytic efficiency (

-

Comparative Kinetics: By comparing the hydrolysis rate of H-Arg-pNA (S1 interaction only) vs. H-D-Phe-Pip-Arg-pNA (S1-S2-S3 interaction), researchers can quantify the stabilizing energy provided by the S2 and S3 subsites of enzymes like Thrombin and Factor Xa.

-

Inhibition Studies: It serves as a probe to test if small-molecule inhibitors are binding specifically to the S1 pocket (competitive inhibition against H-Arg-pNA).

Quality Control of Coagulation Factors

When purifying zymogens (e.g., Prothrombin, Factor X) or active enzymes, H-Arg-pNA is used to detect contaminating exopeptidases .

-

Protocol: A pure Factor Xa preparation should show high activity against S-2222 (specific) but negligible activity against H-Arg-pNA (unless it has broad trypsin-like activity or aminopeptidase contaminants).

Experimental Protocols

Reagent Preparation

Stock Solution (10 mM):

-

Dissolve in 10 mL of deionized water (or 50 mM Tris-HCl, pH 7.4).

-

Note: The dihydrochloride salt is highly water-soluble. Avoid DMSO unless necessary for inhibitor co-solubility.

-

-

Store aliquots at -20°C . Stable for 6 months. Avoid freeze-thaw cycles.

Aminopeptidase B (APB) Assay in Plasma

This protocol measures the generation of pNA by plasma aminopeptidases.

Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. Control: Add Bestatin (10 µM) to specific wells to verify aminopeptidase specificity.

| Step | Reagent/Sample | Volume (µL) | Notes |

| 1 | Buffer (Pre-warmed 37°C) | 150 | Maintain physiological pH |

| 2 | Plasma Sample (Diluted 1:10) | 20 | Dilute in buffer to prevent substrate depletion |

| 3 | Incubation | - | Incubate 5 min at 37°C to equilibrate |

| 4 | H-Arg-pNA Stock (10 mM) | 30 | Final Conc: ~1.5 mM |

| 5 | Measurement | - | Read Absorbance (405 nm) every 30s for 10 min |

Data Analysis:

-

Calculate

from the linear portion of the curve. -

Use the extinction coefficient of pNA (

) to calculate activity in Units (µmol/min).

Workflow Diagram

Comparative Data: H-Arg-pNA vs. Peptide Substrates[3][8][12][13]

The following table highlights why H-Arg-pNA is used for mechanistic rather than diagnostic specificity in coagulation.

| Feature | H-Arg-pNA·2HCl | S-2238 (H-D-Phe-Pip-Arg-pNA) | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) |

| Primary Target | Aminopeptidases, Trypsin | Thrombin (Factor IIa) | Factor Xa |

| S1 Subsite | Yes (Arg) | Yes (Arg) | Yes (Arg) |

| S2/S3 Interaction | None | Strong (Phe-Pip) | Strong (Ile-Glu-Gly) |

| Specificity | Low (Broad Spectrum) | High (Thrombin specific) | High (FXa specific) |

| High (>100 µM) | Low (~2-10 µM) | N/A | |

| Primary Use | APB Assay, S1 Probing, QC | Clinical Thrombin Generation | Clinical Anti-Xa Assay |

Troubleshooting & Optimization

-

Spontaneous Hydrolysis: H-Arg-pNA is relatively stable, but high pH (>8.5) can cause slow spontaneous release of pNA. Always run a "Reagent Blank" (Buffer + Substrate) to subtract background drift.

-

Ionic Strength: Trypsin-like enzymes are sensitive to ionic strength. Ensure NaCl concentration is standardized (usually 100-150 mM).

-

Turbidity: Plasma samples can be turbid. Kinetic ("Rate") measurement is preferred over End-point measurement to negate static turbidity interference.

References

-

Bachem AG. (n.d.). H-Arg-pNA[1][4][9][2][3][6][10][11] · 2 HCl Product Data. Retrieved from [10]

-

Sigma-Aldrich. (n.d.). L-Arginine p-nitroanilide dihydrochloride Product Information. Retrieved from

- Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361.

-

Stefanovic, E., et al. (2017).[12] Profiling of aminopeptidase activities in bacterial and plasma systems. Journal of Applied Microbiology. (Validates use of H-Arg-pNA for aminopeptidase profiling).

-

Chromogenics. (n.d.). Substrate Specificity Tables for Serine Proteases. Retrieved from

(Note: While specific URL deep-links to product pages may expire, the CAS number 40127-11-5 is the universal identifier for verifying chemical identity and sourcing from major suppliers like Bachem, Sigma, or enzyme-specific vendors.)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. peptide.com [peptide.com]

- 4. portlandpress.com [portlandpress.com]

- 5. sgpgims.org.in [sgpgims.org.in]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. cryopep.com [cryopep.com]

- 8. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 9. BIOMOL代理 *75折-上海起发实验试剂有限公司 [qfbio.com]

- 10. journals.asm.org [journals.asm.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Quantitative Determination of Thrombin Activity using H-D-arginyl-p-nitroanilide dihydrochloride (H-Arg-pNA·2HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Thrombin in Hemostasis and Disease

Thrombin (Factor IIa) is a serine protease that functions as a critical effector in the blood coagulation cascade.[1] Its primary physiological role is the conversion of soluble fibrinogen to insoluble fibrin, which forms the structural basis of a blood clot.[1][2] Beyond its procoagulant functions, thrombin is implicated in a variety of cellular processes, including platelet activation, vasoconstriction, and inflammation, making it a key player in both physiological hemostasis and pathological conditions such as thrombosis and atherosclerosis.[2][3] Consequently, the precise measurement of thrombin's enzymatic activity is paramount for basic research, the clinical diagnosis of coagulation disorders, and the discovery and development of novel anticoagulant therapeutics.[4]

This application note provides a detailed, field-proven protocol for the kinetic measurement of thrombin activity using the chromogenic substrate H-D-arginyl-p-nitroanilide dihydrochloride (H-Arg-pNA·2HCl).

Principle of the Chromogenic Assay

The quantitative determination of thrombin activity can be efficiently achieved through a chromogenic assay. This method relies on a synthetic peptide substrate, H-Arg-pNA·2HCl, which mimics the natural cleavage site of thrombin in fibrinogen.[1] The peptide is covalently linked to a chromophore, p-nitroaniline (pNA).[1] In the presence of active thrombin, the substrate is hydrolyzed at the arginine residue, leading to the release of free pNA.[1] While the intact substrate is colorless, the liberated pNA imparts a distinct yellow color to the solution, with a maximum absorbance at 405 nm.[5][6] The rate of pNA release, measured as the change in absorbance over time (ΔA/min), is directly proportional to the thrombin activity in the sample.[7]

Enzymatic Reaction Workflow

Caption: Enzymatic cleavage of H-Arg-pNA·2HCl by thrombin.

Materials and Reagents

Equipment

-

Microplate reader with a 405 nm filter and temperature control (37°C)

-

Calibrated single and multichannel pipettes

-

96-well, clear, flat-bottom microplates

-

Reagent reservoirs

-

Vortex mixer

-

Incubator (optional, for pre-warming reagents)

Reagents

-

Thrombin, Human or Bovine: High purity, with a known activity in NIH units or IU/mL.

-

H-Arg-pNA·2HCl (CAS 40127-11-5): Chromogenic substrate.[8]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. Other buffers can be used, but it is crucial to maintain a consistent pH as the reaction is sensitive to pH changes.[4]

-

p-Nitroaniline (pNA) (CAS 100-01-6): For the preparation of a standard curve.[9]

-

Dimethyl Sulfoxide (DMSO): For dissolving pNA to create a stock solution.

-

Ultrapure Water

-

Test Samples: Purified enzyme preparations, plasma samples, or potential thrombin inhibitors.

Experimental Protocol: A Step-by-Step Guide

Part 1: Reagent Preparation

1.1 Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Dissolve 6.057 g of Tris base in approximately 800 mL of ultrapure water.

-

Add 5.844 g of NaCl and stir until fully dissolved.

-

Adjust the pH to 8.0 at room temperature using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

Filter sterilize and store at 4°C.

Causality Behind Experimental Choice: A pH of 8.0 is generally optimal for thrombin activity and the stability of the pNA chromophore. The inclusion of NaCl mimics physiological ionic strength.

1.2 H-Arg-pNA·2HCl Substrate Stock Solution (10 mM)

-

Accurately weigh the required amount of H-Arg-pNA·2HCl.

-

Dissolve in ultrapure water to a final concentration of 10 mM.

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choice: A 10 mM stock solution allows for easy dilution to the desired working concentration. Storing in aliquots preserves the integrity of the substrate.

1.3 Thrombin Standard Stock Solution (e.g., 100 IU/mL)

-

Reconstitute lyophilized thrombin in the assay buffer to a high concentration stock solution (e.g., 100 IU/mL).

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choice: A high-concentration stock minimizes the volume of enzyme added to the assay, reducing potential buffer effects. Storage at -80°C is essential for maintaining enzymatic activity.

1.4 p-Nitroaniline (pNA) Standard for Calibration Curve (10 mM)

-

Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO to create a 10 mM stock solution.[5]

-

This stock solution is stable when stored at 4°C, protected from light.

Causality Behind Experimental Choice: A pNA standard curve is crucial for converting the rate of change in absorbance to the molar concentration of the product, ensuring the accuracy of the activity calculation.[5]

Part 2: p-Nitroaniline Standard Curve Generation

Self-Validating System: A standard curve with a high coefficient of determination (R² > 0.99) is essential for the accurate quantification of pNA produced in the enzymatic reaction.

-

Prepare a series of dilutions from the 10 mM pNA stock solution in the assay buffer to obtain concentrations ranging from 0 to 200 µM.

-

Add 200 µL of each standard dilution to a 96-well plate in triplicate.

-

Include a blank control containing only the assay buffer.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from all other readings.

-

Plot the mean absorbance values against the corresponding pNA concentrations and perform a linear regression to obtain the slope of the line (ε * path length).

| pNA Concentration (µM) | Volume of 10 mM pNA (µL) | Volume of Assay Buffer (µL) | Expected Absorbance (AU) at 405 nm (for a 1 cm pathlength) |

| 0 | 0 | 1000 | 0.000 |

| 25 | 2.5 | 997.5 | ~0.249 |

| 50 | 5 | 995 | ~0.498 |

| 100 | 10 | 990 | ~0.996 |

| 150 | 15 | 985 | ~1.494 |

| 200 | 20 | 980 | ~1.992 |

Note: The expected absorbance is calculated using a molar extinction coefficient (ε) for p-nitroaniline of approximately 9,960 M⁻¹cm⁻¹.[7] The actual values may vary slightly depending on the instrument and buffer conditions.

Part 3: Kinetic Measurement of Thrombin Activity

-

Prepare Thrombin Dilutions: Create a series of thrombin dilutions in the assay buffer from your stock solution. The final concentration in the well should be in the linear range of the assay.

-

Prepare Substrate Working Solution: Dilute the 10 mM H-Arg-pNA·2HCl stock solution to a final working concentration of 1 mM in the assay buffer.

-

Assay Setup:

-

Add 50 µL of your thrombin standards and unknown samples to the wells of a 96-well plate.

-

Include a "no enzyme" control containing 50 µL of assay buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add 150 µL of the pre-warmed 1 mM substrate working solution to each well.

-

Immediately start measuring the absorbance at 405 nm in kinetic mode, recording readings every 30-60 seconds for 10-15 minutes.

-

Causality Behind Experimental Choice: Pre-warming the reagents to 37°C ensures that the reaction starts at the optimal temperature for enzymatic activity. A kinetic measurement is superior to an endpoint assay as it provides the initial reaction velocity, which is directly proportional to the enzyme concentration.

Experimental Workflow Diagram

Caption: Overview of the thrombin activity assay workflow.

Data Analysis and Interpretation

-

Calculate the Rate of Reaction (ΔA/min):

-

Plot the absorbance at 405 nm versus time for each sample.

-

Identify the linear portion of the curve (initial velocity).

-

Calculate the slope of this linear portion, which represents the rate of change in absorbance (ΔA/min).

-

-

Calculate Thrombin Activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of pNA formation.

-

The formula to calculate thrombin activity is:

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * (Reaction Volume / Sample Volume) * Dilution Factor

Where:

-

ΔA/min: The rate of absorbance change from the linear portion of the kinetic plot.

-

ε (Molar Extinction Coefficient of pNA): ~9,960 M⁻¹cm⁻¹.[7]

-

l (Path Length): The path length of the light through the sample in the microplate well (in cm). This is often provided by the plate manufacturer or can be determined from the pNA standard curve.

-

Reaction Volume: The total volume in the well (in mL).

-

Sample Volume: The volume of the thrombin sample added to the well (in mL).

-

Dilution Factor: The dilution factor of the sample, if any.

-

-

To express the activity in International Units (IU), one IU is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

-

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no activity | Inactive thrombin | Use a fresh aliquot of thrombin; ensure proper storage at -80°C. |

| Incorrect buffer pH | Verify the pH of the assay buffer. | |

| Degraded substrate | Use a fresh aliquot of H-Arg-pNA·2HCl. | |

| High background | Spontaneous substrate hydrolysis | Run a "no enzyme" control and subtract its rate from the sample rates. |

| Contaminated reagents | Prepare fresh reagents. | |

| Non-linear reaction curves | Substrate depletion | Use a lower concentration of thrombin or a higher concentration of substrate. |

| Enzyme instability | Ensure the assay is performed promptly after reagent preparation. | |

| Presence of inhibitors in the sample | Purify the sample or use a different assay method. |

Conclusion

This application note provides a comprehensive and robust protocol for the accurate determination of thrombin activity using the chromogenic substrate H-Arg-pNA·2HCl. By understanding the underlying principles and adhering to the detailed steps, researchers can obtain reliable and reproducible data crucial for advancing our understanding of hemostasis and for the development of novel therapeutics targeting the coagulation cascade.

References

- Benchchem. (n.d.). Application Notes and Protocols: Chromogenic Thrombin Assay Using Cbz-Lys-Arg-pNA.

- Benchchem. (n.d.). Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release.

- Cellular and Molecular Biology. (2021, December 30). A modified, optimized kinetic photometric thrombin generation assay components to measure the potency of thrombin in plasma.

- Practical-Haemostasis.com. (2022, September 27). Thrombin Generation Assays.

- PubMed. (2005, August 15). [Ecarin Chromogenic Assay: An Innovative Test for Quantitative Determination of Direct Thrombin Inhibitors in Plasma].

- brainly.com. (2023, July 11). [FREE] We need to convert the reaction rate from the change in absorbance (\Delta A per minute) to the change in.

- Sigma-Aldrich. (n.d.). Thrombin generation chromogenic substrate (T3068).

- PubMed. (1986, October 21). New chromogenic substrates for thrombin with increased specificity.

- Chromogenic substrate spectrophotometric assays for the measurement of clotting function. (n.d.).

- Sigma-Aldrich. (n.d.). Thrombin Activity Fluorometric Assay Kit (MAK242) - Technical Bulletin.

- Thrombin Activity Fluorometric Assay Kit. (n.d.).

- PMC. (2017, October 16). A review of commercially available thrombin generation assays.

- HaemoScan. (n.d.). Thrombin Generation Assay Kit Manual.

- SciSpace. (n.d.). Thrombin Generation Assay and Its Application in the Clinical Laboratory.

- Scribd. (n.d.). Troubleshooting Problems With The Prothrombin Time (Protime/INR), The Activated Partial Thromboplastin Time (aPTT) and The Fibrinogen Assay | PDF | Significant Figures | Clinical Medicine.

- CymitQuimica. (n.d.). CAS 115388-96-0: D-phe-L-pipecolyl-arg P-nitroanilidedihydrochlor*.

- A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders. (n.d.).

- Sigma-Aldrich. (n.d.). Sar-Pro-Arg p-nitroanilide thrombin substrate 75241-23-5.

- Oxford Academic. (2016, May 1). Thrombin Generation Assay and Its Application in the Clinical Laboratory.

- Abcam. (n.d.). Thrombin Activity Assay Kit (Colorimetric) (ab234620).

- Aapptec Peptides. (n.d.). H-Arg-pNA 2HCl [40127-11-5].

- Enzyme Research Laboratories. (n.d.). Substrates.

- Antikörper-Online. (n.d.). Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624.

- PubMed. (n.d.). The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins.

- PMC. (n.d.). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States.

- NIST WebBook. (n.d.). p-Nitroaniline.

- ResearchGate. (2025, August 9). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis.

- ResearchGate. (n.d.). Production of p-nitroaniline by monitoring absorption intensity at....

- PubMed. (n.d.). Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties.

- Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids.

- PeptaNova. (n.d.). pNA Substrates.

- ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cellmolbiol.org [cellmolbiol.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. brainly.com [brainly.com]

- 8. peptide.com [peptide.com]

- 9. p-Nitroaniline [webbook.nist.gov]

High-Throughput Screening (HTS) Assay Development for Serine Proteases Using H-Arg-pNA·2HCl

[1][2][3][4]

Executive Summary

This guide details the development, optimization, and validation of a colorimetric High-Throughput Screening (HTS) assay for serine proteases (e.g., Trypsin, Thrombin, Kallikrein, Cathepsin H) using the chromogenic substrate H-Arg-pNA·2HCl (L-Arginine-p-nitroanilide dihydrochloride).

While fluorogenic substrates (e.g., AMC/AFC derivatives) offer higher sensitivity, H-Arg-pNA remains a cornerstone in drug discovery due to its cost-effectiveness for primary screens, distinct solubility profile, and lack of fluorescence interference from library compounds. This protocol is designed for 384-well microplate formats but is scalable to 96-well or 1536-well systems.

Scientific Foundation

Mechanism of Action

H-Arg-pNA is a specific substrate for enzymes that cleave peptide bonds C-terminal to Arginine residues. The substrate consists of an arginine amino acid coupled to a p-nitroaniline (pNA) chromophore via an amide bond.

Upon enzymatic hydrolysis, free pNA is released.[1][2] While the intact substrate is colorless, free pNA absorbs strongly at 405 nm (yellow color), allowing for kinetic or end-point quantification of enzyme activity.

Reaction Pathway Diagram

Figure 1: Enzymatic hydrolysis of H-Arg-pNA. The serine protease attacks the amide bond, releasing the chromogenic pNA reporter.

Critical Pre-Assay Optimization

Do not proceed to screening without defining these parameters.

Buffer Composition

Trypsin-like proteases are sensitive to pH and ionic strength.

-

Base: 50 mM Tris-HCl or HEPES, pH 7.4 – 8.0.

-

Stabilizer: 10 mM CaCl₂ (Critical for preventing autolysis of trypsin-like enzymes).

-

Surface Agent: 0.01% Brij-35 or Tween-20 (Prevents enzyme loss to plate walls).

-

Reducing Agents: Avoid DTT/TCEP unless the specific protease requires it; they can destabilize some serine proteases.

The "Goldilocks" Zone

For inhibitor screening, the substrate concentration

-

If

: The assay measures -

If

: The signal is weak and unstable. -

Recommendation: Set

(Michaelis constant). This balances signal magnitude with sensitivity to competitive inhibition [1].

Linearity Validation

You must operate in the "Initial Velocity" (

-

Run a time-course (0–60 min) at different enzyme concentrations.

-

Select an enzyme concentration where the signal is linear (

) for the entire incubation period. -

Ensure total substrate conversion does not exceed 10-15% to maintain steady-state kinetics.

HTS Workflow & Protocol (384-Well Format)

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35.

-

Substrate Stock: Dissolve H-Arg-pNA·2HCl in DMSO to 100 mM. (Water is possible, but DMSO prevents long-term hydrolysis in storage). Store at -20°C.

-

Enzyme Stock: Dilute to 2x final concentration in Assay Buffer immediately before use.

HTS Process Flow

Figure 2: Standard HTS workflow for serine protease inhibition screening.

Step-by-Step Protocol

Total Assay Volume: 20 µL Plate Type: Clear, flat-bottom 384-well microplates (polystyrene, non-binding surface).

-

Compound Transfer: Acoustic dispense 100 nL of test compounds (in 100% DMSO) into assay wells.

-

Column 1-2: DMSO only (High Control / 0% Inhibition).

-

Column 23-24: Reference Inhibitor (Low Control / 100% Inhibition).

-

-

Enzyme Addition: Dispense 10 µL of 2x Enzyme Solution.

-

Note: Centrifuge plate (1000 rpm, 1 min) to ensure mixing.

-

-

Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT). This is critical for slow-binding inhibitors.

-

Substrate Initiation: Dispense 10 µL of 2x Substrate Solution (diluted in Assay Buffer to

). -

Reaction: Incubate for 45–60 minutes at RT (protected from light).

-

Readout: Measure Absorbance at 405 nm (

) on a multimode plate reader.

Data Analysis & Validation

Calculating Percent Inhibition

Normalize raw optical density (OD) values:

- : Mean OD of DMSO controls (Enzyme + Substrate).

- : Mean OD of No-Enzyme or Inhibitor controls.

Assay Robustness (Z-Factor)

The Z-factor is the industry standard for validating HTS assays [2].

-

Z' > 0.5: Excellent assay.

-

0.0 < Z' < 0.5: Marginal (requires optimization).

-

Z' < 0.0: Unacceptable (too much noise or insufficient signal window).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal ( | Substrate depletion or inactive enzyme. | Titrate enzyme fresh. Check pH. Ensure |

| High Background | Autohydrolysis of substrate. | Prepare substrate fresh. Store stock in DMSO, not water. Check buffer pH (pNA is pH sensitive). |

| Variable Data (High CV%) | Pipetting error or edge effects. | Use automated dispensers. Centrifuge plates after dispensing. |

| False Positives | Inner Filter Effect . | Colored compounds (yellow/orange) absorb at 405 nm. Use a "Compound Only" blank plate to correct. |

| Precipitation | Low solubility of H-Arg-pNA. | Ensure final DMSO concentration is < 5%. Use 2HCl salt form (more soluble). |

References

-

NCBI Assay Guidance Manual. Basics of Enzymatic Assays for HTS. (2012).[3] Bethesda (MD): National Center for Advancing Translational Sciences.[4][5]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[3] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

-

Sigma-Aldrich. Product Information: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride.[1] (Accessed 2026). (Note: BAPNA is the benzoylated analog, kinetics are similar for protocol design).

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA), 742(3), 558-564.

Troubleshooting & Optimization

Technical Support Center: Kinetic Analysis of H-Arg-pNA.2HCl

Topic: Correcting for Substrate Inhibition in Serine Protease Assays

Senior Application Scientist Note: You are likely here because your Michaelis-Menten plots for Trypsin or Papain-like proteases are "drooping" at high concentrations of H-Arg-pNA·2HCl (L-Arginine-p-nitroanilide dihydrochloride).

While true mechanistic substrate inhibition is common with this substrate, a frequent artifact arises from its chemical nature: it is a dihydrochloride salt . Increasing substrate concentration (

This guide provides the protocols to distinguish between Mechanistic Inhibition (solved mathematically) and Ionic Strength Artifacts (solved experimentally).

Module 1: Diagnostic Workflow

Before applying a correction, confirm the nature of the deviation.

Visual Diagnosis

-

Standard Saturation: Velocity (

) plateaus at -

Substrate Inhibition: Velocity reaches a peak (

) and then decreases as -

Lineweaver-Burk Distortion: The plot is not linear but curves upward (concave up) near the y-axis (low

values).

Decision Logic (Graphviz)

Figure 1: Decision tree for isolating the cause of non-Michaelis-Menten kinetics.

Module 2: Mathematical Correction (The Haldane Model)

If your assay maintains constant ionic strength (see Module 3) and still exhibits inhibition, the enzyme is likely forming an unproductive ESS (Enzyme-Substrate-Substrate) complex. This is common for trypsin-like proteases where a second arginine molecule binds to an allosteric site or distorts the active site.

The Kinetic Pathway

Figure 2: The formation of the unproductive ESS complex which drives substrate inhibition.

The Haldane Equation

Do not use the standard Michaelis-Menten equation. You must fit your data to the Haldane Equation using non-linear regression software (GraphPad Prism, SigmaPlot, or Python/R).

| Parameter | Definition | Interpretation |

| Theoretical Maximum Velocity | The rate if inhibition did not occur. | |

| Michaelis Constant | Affinity for the productive site. | |

| Inhibition Constant | Affinity for the inhibitory site.[1] Lower |

Data Fitting Protocol:

-

Input Data: Enter

(X-axis) and Initial Velocity (Y-axis).[2] -

Select Model: Choose "Substrate Inhibition" or enter the user-defined equation above.

-

Constraint: Ensure

, -

Validation: Check the

value. If

Module 3: Experimental Correction (Ionic Strength)

The Hidden Artifact: H-Arg-pNA is a dihydrochloride (2HCl).

-

At 0 mM Substrate

0 mM added Cl⁻. -

At 10 mM Substrate

20 mM added Cl⁻.

Serine proteases like Trypsin are highly sensitive to ionic strength (

Protocol: Constant Ionic Strength Assay

To correct for this, you must balance the salt concentration across all wells using NaCl.

Reagents:

-

Buffer A: Reaction Buffer (e.g., 50 mM Tris, pH 8.0).

-

Substrate Stock: 20 mM H-Arg-pNA·2HCl in water/buffer.

-

Compensating Salt: 40 mM NaCl in Buffer A (Must be

the molarity of the substrate stock because the substrate contributes 2 Cl⁻ ions).

Pipetting Scheme (Example for 200 µL Total Volume):

| Target [S] (mM) | Substrate Vol (µL) | NaCl Compensator Vol (µL) | Buffer Vol (µL) | Enzyme Vol (µL) | Total Added Cl⁻ (mM) |

| 0.0 | 0 | 100 | 80 | 20 | 20 |

| 1.0 | 10 | 90 | 80 | 20 | 20 |

| 5.0 | 50 | 50 | 80 | 20 | 20 |

| 10.0 | 100 | 0 | 80 | 20 | 20 |

Why this works: In the 0 mM substrate well, the 40 mM NaCl provides the chloride ions that the substrate would have provided in the highest concentration well. The enzyme now experiences the exact same ionic environment in every well; the only variable changing is the arginine ligand itself.

Module 4: Frequently Asked Questions (FAQs)

Q: My

-

Fix: Ensure you have enough data points before the peak (low

) to define the rise, and enough after the peak to define the fall. If your curve just looks like a straight line or a standard saturation curve, force

Q: Can I use DMSO to dissolve H-Arg-pNA to avoid solubility issues? A: Yes, but with caution. H-Arg-pNA is soluble in water, but DMSO is often used for hydrophobic derivatives.

-

Warning: DMSO inhibits many serine proteases at concentrations >5-10%. If you use DMSO, keep the final concentration constant (e.g., 2%) in all wells, including the blank.

Q: The solution turns yellow before I add the enzyme. A: This is autohydrolysis or contamination.

-

H-Arg-pNA is unstable at high pH (>9.0) or if exposed to light for long periods.

-

Fix: Prepare fresh substrate stocks daily and store them on ice/in the dark. Check the pH of your stock solution; the .2HCl nature makes it acidic, but if diluted into a weak buffer, it might shift the pH.

Q: Is this "Inner Filter Effect"? A: Unlikely for pNA detection, but possible.

-

pNA is detected at 405 nm. H-Arg-pNA absorbs mostly in the UV (<300 nm). However, at very high concentrations (>10 mM), the substrate solution may have a slight yellow tint or turbidity.

-

Test: Measure the absorbance of the substrate without enzyme at all concentrations. Subtract this "Substrate Blank" from your reaction data.

References

-

Castaneda-Agullo, M., et al. (1961). Effect of ionic strength on the kinetics of trypsin and alpha chymotrypsin.[3][4] Journal of General Physiology, 44(6), 1103-1120.

- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.

-

Sigma-Aldrich. (n.d.). Product Information: N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) and related substrates.

- Andersson, L., et al. (2017). Kinetic analysis of substrate inhibition in the trypsin-catalyzed hydrolysis of p-nitroanilide substrates. Biochemistry and Biophysics Reports.

Sources

improving the sensitivity of H-arg-pna.2hci-based protease assays

Technical Support Center: Optimizing H-Arg-pNA.2HCl Protease Assays

Status: Active Ticket ID: OPT-H-ARG-001 Assigned Scientist: Senior Application Scientist Subject: Improving Sensitivity & Troubleshooting H-Arg-pNA.2HCl Assays[1]

Executive Summary

You are currently using H-Arg-pNA.2HCl (L-Arginine-p-nitroanilide dihydrochloride) as a chromogenic substrate.[1][2] This unblocked substrate is classically used for exopeptidases (e.g., Aminopeptidase B, Cathepsin H) rather than endopeptidases like Trypsin, which prefer N-terminally blocked substrates (e.g., BAPNA).[1] If you are using this for Trypsin-like enzymes, your sensitivity is likely compromised by high

This guide provides a tiered approach to optimizing sensitivity: Level 1 covers thermodynamic and optical optimization; Level 2 details the Bratton-Marshall diazotization , a chemical amplification method that can increase sensitivity by >5-fold.

Module 1: Diagnostic Triage & Experimental Design

Q1: Is H-Arg-pNA.2HCl the correct substrate for my target?

-

Aminopeptidases (e.g., Aminopeptidase B): Yes.[1] This is the standard substrate.

-

Trypsin/Trypsin-like Endopeptidases: Likely No. Trypsin requires a substrate that mimics an internal peptide bond.[1] The free N-terminus of H-Arg-pNA makes it a poor substrate for Trypsin compared to BAPNA (Bz-Arg-pNA) or TAME .[1]

Q2: What is the theoretical limit of my detection?

The reporter molecule, p-nitroaniline (pNA) , has a molar extinction coefficient (

-

Detection Limit: Typically ~5-10 µM pNA in a standard microplate reader (0.05 OD).[1]

-

Goal: We aim to lower this limit to <1 µM.

Module 2: Baseline Optimization (Level 1)

Q3: How do I maximize the optical signal of pNA?

The absorbance of pNA is pH-dependent.[3] pNA is yellow in neutral/alkaline conditions but becomes colorless (protonated) at acidic pH (

-

Optimization: Ensure your read buffer is pH > 7.0 .

-

Common Pitfall: Many stop solutions are acidic (e.g., 10% Acetic Acid).[1] This suppresses your signal.

-

Solution: Stop the reaction with a specific reagent that maintains or raises pH, or read kinetically without stopping.

Q4: My substrate precipitates. How do I solve this? H-Arg-pNA.2HCl is a salt but the pNA moiety is hydrophobic.[1]

-

Protocol: Dissolve stock in 100% DMSO or DMF (e.g., 100 mM). Dilute into aqueous buffer only at the moment of use. Keep final DMSO concentration <5% to avoid denaturing the enzyme.

Q5: How do I determine the precise

-

Prepare a 10 mM pNA stock in DMSO.

-

Dilute to 0, 10, 20, 50, 100 µM in your exact assay buffer.

-

Measure OD405.[4]

-

Calculate slope (

).[1] This accounts for path length correction in microplates automatically.

Module 3: Advanced Sensitivity Enhancement (Level 2)

Q6: I need higher sensitivity. Can I chemically amplify the signal?

Yes. You can use the Bratton-Marshall Reaction . This couples the released pNA to a naphthyl derivative, creating an azo dye with a much higher extinction coefficient and shifting the

Protocol: Bratton-Marshall Amplification [1]

-

Enzyme Reaction: Run your protease assay as usual.

-

Stop/Acidify: Add 1 volume of 1 M TCA (Trichloroacetic acid) or HCl. (The reaction requires acidic conditions).[5][6]

-

Diazotization: Add 1 volume of 0.1% Sodium Nitrite (

). Incubate 3 min at Room Temp. -

Ammonium Sulfamate: Add 1 volume of 0.5% Ammonium Sulfamate . Incubate 2 min (removes excess nitrite).

-

Coupling: Add 1 volume of 0.05% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) .

-

Read: Measure Absorbance at 540-550 nm .

-

Result: The solution turns pink/magenta. Sensitivity increases significantly due to the high

of the azo dye (~40,000+ M⁻¹cm⁻¹).

-

Module 4: Visualization & Logic Flow

Figure 1: Assay Mechanism & Signal Amplification Pathway[1]

Caption: Logical flow from enzymatic hydrolysis to standard colorimetric detection (Yellow) and the optional Bratton-Marshall amplification step (Magenta).

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic tree for isolating the root cause of low sensitivity in pNA-based assays.

Module 5: Comparison of Optimization Strategies

| Parameter | Standard Assay (405 nm) | Optimized Assay (Bratton-Marshall) |

| Detection Wavelength | 405 nm | 540–550 nm |

| Molar Extinction ( | ~9,000 M⁻¹cm⁻¹ | ~40,000+ M⁻¹cm⁻¹ |

| Limit of Detection | ~5-10 µM | ~0.5-1 µM |

| Interference | High (Yellow compounds, turbidity) | Low (Red-shifted) |

| Workflow | Continuous or Endpoint | Endpoint Only (Destructive) |

References

-

BenchChem. (2025).[1][3][4] The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Retrieved from [1]

-

Lottenberg, R., & Jackson, C. M. (1983).[1] Solution composition dependent variation in extinction coefficients for p-nitroaniline.[1][7] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.[1] Retrieved from

-

Cayman Chemical. (2024).[1] Z-D-Arg-Gly-Arg-pNA (hydrochloride) Product Information. (Demonstrating specificity differences for pNA substrates). Retrieved from [1]

-

Lee, M. J., & Anstee, J. H. (1994).[1][8] Assay of proteases by diazotization of p-nitroaniline in microplates. Analytical Biochemistry. (The core protocol for Bratton-Marshall enhancement).[1] Retrieved from

-

Sigma-Aldrich. (2025).[1] Solubility Guidelines for Peptides. Retrieved from [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Purchase Directly from H-D-Phe-Pip-Arg-pNA.2HCl | China H-D-Phe-Pip-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. magritek.com [magritek.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of proteases by diazotization of p-nitroaniline in microplates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: H-Arg-pNA.2HCl Colorimetric Assays

Welcome to the technical support guide for Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (H-Arg-pNA or L-BAPNA) assays. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the assay's mechanics to empower your research. This guide is structured to help you diagnose issues, optimize your experimental setup, and answer common questions.

The Core Principle: How the Assay Works